1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine
Overview
Description
1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine is a useful research compound. Its molecular formula is C10H22N2O4S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.10209953 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mimicking Hydrogen-Bond Dimer Motifs
Studies have explored compounds similar to 1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine for their ability to mimic hydrogen-bond dimer motifs, such as the R2/2(8) motif, which is significant in the crystallization of certain pharmaceutical compounds. For example, research on bis[4-(hydroxyamino)phenylsulfonyl]piperazine and related molecules has shown their potential to influence the crystallization behavior of sulfathiazole and sulfapyridine by selectively inhibiting or promoting the formation of specific polymorphs through interactions with hydrogen-bond network motifs (Lawrence, McAuliffe, & Moynihan, 2010).
Reverse Micelle Systems for NMR Spectroscopy
Another area of application is in the development of reverse micelle surfactant systems for high-resolution NMR spectroscopy of encapsulated proteins. Research has identified short analogues of traditional surfactants, like AOT, which can form reverse micelles capable of encapsulating proteins with high structural fidelity, suggesting potential for studying protein structures in environments that mimic cellular conditions more closely (Shi, Peterson, & Wand, 2005).
Ionic Liquid Electrolytes for Energy Storage
The introduction of specific anionic components into ionic liquid electrolytes, for use with lithium-ion batteries and capacitors, provides a way to enhance the interfacial properties and improve the cycle ability of these energy storage devices. Research indicates that certain sulfonate and imide derivatives can significantly impact the reversible intercalation of lithium ions into electrodes, suggesting applications for this compound derivatives in developing advanced electrolytes (Sugimoto, Kikuta, Ishiko, Kono, & Ishikawa, 2008).
Antitumor Agents and DNA Interaction
Compounds with structural similarities to this compound have been investigated for their role as antitumor agents, particularly through their interaction with DNA and inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair, and its inhibition can lead to effective antitumor activity. Research on derivatives of bis(2,6-dioxopiperazine) demonstrates significant potential in this area, highlighting a possible research avenue for related compounds (Tanabe, Ikegami, Ishida, & Andoh, 1991).
Material Science and Polymer Research
Further applications can be found in material science, where similar sulfonated compounds are used in the synthesis of high-performance polymers for fuel cell membranes. These materials require specific structural features, such as sulfonate groups, to enhance proton conductivity and mechanical stability, providing a template for potential uses of this compound in developing new polymeric materials (Bae, Miyatake, & Watanabe, 2009).
Properties
IUPAC Name |
1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-5-17(13,14)11-7-10(4)12(8-9(11)3)18(15,16)6-2/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOOCZODADXQSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(N(CC1C)S(=O)(=O)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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